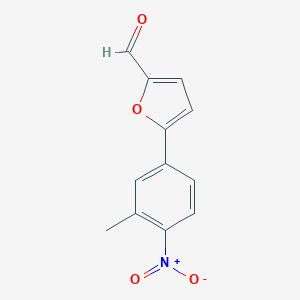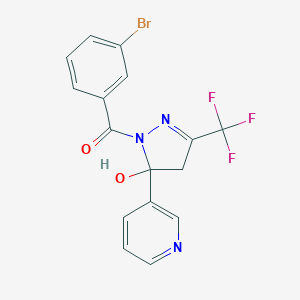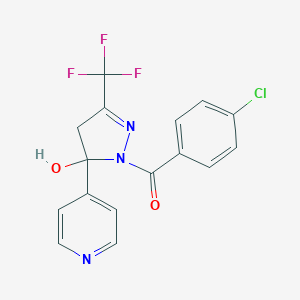
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of dichlorophenyl and mesityloxy groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 2,3-dichloroaniline with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2,3-dichloroaniline is reacted with mesityl oxide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the intermediate product.
Step 3: The intermediate product is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity and availability of 2,3-dichloroaniline and mesityl oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction processes.
Comparación Con Compuestos Similares
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds such as:
- N-(2,3-dichlorophenyl)-2-(phenoxy)acetamide
- N-(2,3-dichlorophenyl)-2-(tert-butoxy)acetamide
Uniqueness
The presence of the mesityloxy group in this compound imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H17Cl2NO2 |
|---|---|
Peso molecular |
338.2g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)17(12(3)8-10)22-9-15(21)20-14-6-4-5-13(18)16(14)19/h4-8H,9H2,1-3H3,(H,20,21) |
Clave InChI |
GBBADNAQERISRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392571.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392576.png)
![N'-[5-nitro-2,4-di(1-piperidinyl)benzylidene]-2-(5-phenyl-1H-tetraazol-1-yl)acetohydrazide](/img/structure/B392577.png)
![1-[2-(1-Azepanyl)-2-oxoethylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B392579.png)

![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B392581.png)

![5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B392586.png)
![3-acetyl-1-(3-chloro-2-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B392589.png)
![8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-(naphthalen-2-ylamino)-1,3-thiazol-4-one](/img/structure/B392592.png)

